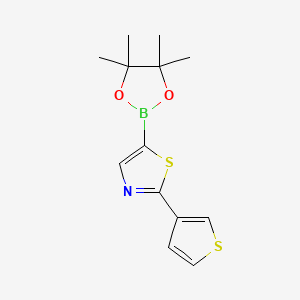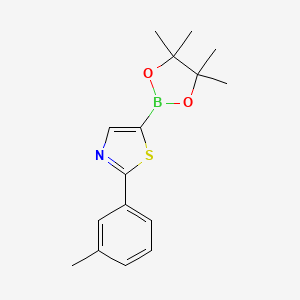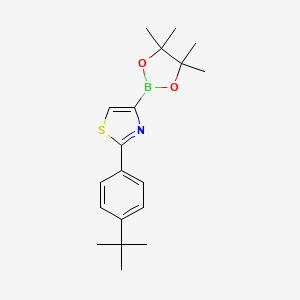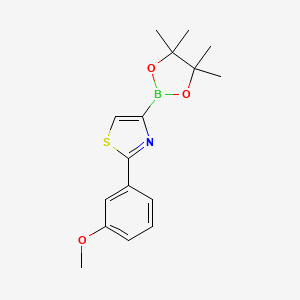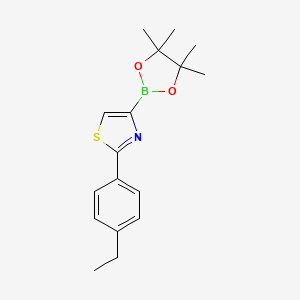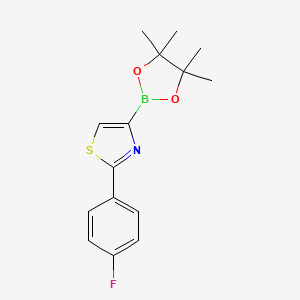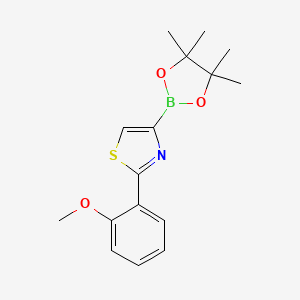
2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester, abbreviated as 2-MPTBP, is an organic compound that has recently gained scientific interest due to its potential applications in various fields. It is a type of boronic acid pinacol ester, which is a group of compounds that are used as reagents in organic synthesis and as catalysts in various chemical reactions. The structure of 2-MPTBP consists of a thiazole ring, two boronic acid groups, and a pinacol ester group. This compound has been studied for its potential applications in the fields of biology, chemistry, and medicine.
作用機序
2-MPTBP is believed to act as a boronic acid pinacol ester, which is a group of compounds that are used as reagents in organic synthesis and as catalysts in various chemical reactions. The boronic acid group of 2-MPTBP is able to form a covalent bond with a variety of molecules, such as proteins, carbohydrates, and nucleic acids. This bond is believed to be responsible for the compound’s ability to bind to specific proteins and receptors in the body.
Biochemical and Physiological Effects
2-MPTBP has been studied for its potential applications in various scientific fields. In the field of biology, it has been studied for its potential as a reagent for protein labeling and for its ability to bind to specific proteins. In the field of chemistry, it has been studied for its potential as a catalyst for various organic reactions, such as the synthesis of polymers and the synthesis of peptides. In the field of medicine, it has been studied for its potential as a drug delivery system and for its ability to bind to specific receptors in the body.
実験室実験の利点と制限
2-MPTBP has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and ease of synthesis. This makes it ideal for use in a variety of experiments, such as protein labeling, drug delivery, and organic synthesis. However, 2-MPTBP also has some limitations. For example, it is not very soluble in water, which limits its use in aqueous solutions. Additionally, its boronic acid group can react with other molecules in aqueous solutions, which can lead to undesired side reactions.
将来の方向性
The potential applications of 2-MPTBP are still being explored, and there are several potential future directions for research. For example, further research could be done to explore the compound’s potential as a drug delivery system, as well as its potential as a catalyst for organic reactions. Additionally, further research could be done to explore the compound’s potential as a reagent for protein labeling and its ability to bind to specific proteins. Finally, further research could be done to explore the compound’s potential as a reagent for peptide synthesis and its ability to bind to specific receptors in the body.
合成法
2-MPTBP can be synthesized using a variety of methods. One of the most common methods is the reaction between 2-methoxyphenyl thiazole and pinacol boronic acid. This reaction proceeds via a nucleophilic addition reaction, in which the pinacol boronic acid acts as a nucleophile and adds to the thiazole ring of 2-methoxyphenyl thiazole. The reaction is typically carried out in the presence of a base, such as NaOH or KOH, and a catalytic amount of a Lewis acid, such as BF3 or SnCl2.
科学的研究の応用
2-MPTBP has been studied for its potential applications in various scientific fields. In the field of biology, it has been studied for its potential as a reagent for protein labeling and for its ability to bind to specific proteins. In the field of chemistry, it has been studied for its potential as a catalyst for various organic reactions, such as the synthesis of polymers and the synthesis of peptides. In the field of medicine, it has been studied for its potential as a drug delivery system and for its ability to bind to specific receptors in the body.
特性
IUPAC Name |
2-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-22-14(18-13)11-8-6-7-9-12(11)19-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFKMVBIJBUKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

